molecular formula C5H10N2O B2370748 2-[(2-Hydroxyethyl)amino]propanenitrile CAS No. 1018539-22-4

2-[(2-Hydroxyethyl)amino]propanenitrile

Cat. No.: B2370748
CAS No.: 1018539-22-4
M. Wt: 114.148
InChI Key: PTGCLXJVRRGUAP-UHFFFAOYSA-N
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Description

2-[(2-Hydroxyethyl)amino]propanenitrile is an organic compound with the molecular formula C5H10N2O. It is also known by its systematic name, 3-[(2-Hydroxyethyl)amino]propanenitrile. This compound is characterized by the presence of a nitrile group (-CN) and a hydroxyethylamino group (-NHCH2CH2OH), making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-[(2-Hydroxyethyl)amino]propanenitrile can be synthesized through the reaction of 2-aminoethanol with acrylonitrile. The reaction typically proceeds under mild conditions, often in the presence of a catalyst or under basic conditions to facilitate the nucleophilic addition of the amino group to the nitrile group .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process may include continuous flow reactors to ensure consistent product quality and yield. The reaction is usually carried out at controlled temperatures and pressures to optimize the conversion rate and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Hydroxyethyl)amino]propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2-Hydroxyethyl)amino]propanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a building block for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2-Hydroxyethyl)amino]propanenitrile involves its interaction with various molecular targets. The hydroxyethylamino group can form hydrogen bonds with biological molecules, influencing their structure and function. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of new chemical bonds and the modulation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-Hydroxyethyl)amino]propiononitrile
  • 2-Aminoethanol
  • Acrylonitrile

Uniqueness

2-[(2-Hydroxyethyl)amino]propanenitrile is unique due to its combination of a hydroxyethylamino group and a nitrile group, which imparts distinct chemical reactivity and versatility in synthesis. This makes it a valuable intermediate in the preparation of a wide range of organic compounds .

Properties

IUPAC Name

2-(2-hydroxyethylamino)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c1-5(4-6)7-2-3-8/h5,7-8H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTGCLXJVRRGUAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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